molecular formula C16H15N3O3S B2401905 N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide CAS No. 2034539-64-3

N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide

Cat. No.: B2401905
CAS No.: 2034539-64-3
M. Wt: 329.37
InChI Key: HXJSJKIQAZKCMD-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide is a useful research compound. Its molecular formula is C16H15N3O3S and its molecular weight is 329.37. The purity is usually 95%.
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Scientific Research Applications

Novel Synthetic Methodologies

  • A study by Mamedov et al. (2016) developed a one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which can be applied to the synthesis of compounds like N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide. This method is operationally simple and high yielding, offering a new formula for the synthesis of both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Organometallic Chemistry

  • Jiménez‐Pérez et al. (2006) explored the preparation of optically active binuclear diorganotin compounds using an optically active oxalamide. This research could provide insights into the structural and reactivity aspects of similar compounds, including this compound (Jiménez‐Pérez et al., 2006).

Antiproliferative Activity

  • Haridevamuthu et al. (2023) investigated hydroxyl-containing benzo[b]thiophene analogs for their antiproliferative activity against cancer cells. Their findings on the role of hydroxyl groups in anticancer activity and their interaction with proteins could be relevant for similar compounds like this compound (Haridevamuthu et al., 2023).

Applications in Catalysis

  • De et al. (2017) demonstrated the use of a catalyst system involving an oxalamide derivative for Goldberg amidation, a reaction that could be relevant for synthesizing compounds like this compound (De et al., 2017).

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c17-9-11-3-1-2-4-13(11)19-16(22)15(21)18-7-5-14(20)12-6-8-23-10-12/h1-4,6,8,10,14,20H,5,7H2,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJSJKIQAZKCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCC(C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.